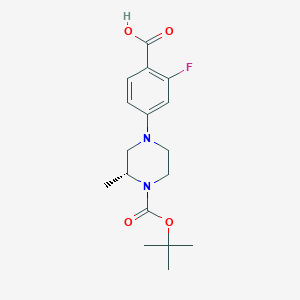
1-Pentadecanamine, N,N-dimethyl-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines, C12-18-alkyldimethyl, N-oxides are a class of organic compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. These compounds are commonly used as surfactants in various consumer products such as shampoos, conditioners, detergents, and hard surface cleaners . They are known for their amphoteric nature, which allows them to act as both cationic and nonionic surfactants depending on the pH of the solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amines, C12-18-alkyldimethyl, N-oxides are typically synthesized through the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids can also be employed . The reaction generally involves mixing the long-chain alkyl amine with hydrogen peroxide under controlled temperature and pH conditions to yield the desired amine oxide .
Industrial Production Methods
In industrial settings, the production of Amines, C12-18-alkyldimethyl, N-oxides involves the reaction of long-chain olefins with dimethylamine, followed by oxidation with hydrogen peroxide. The process includes steps for decolorization and deodorization to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Amines, C12-18-alkyldimethyl, N-oxides undergo various chemical reactions, including:
Oxidation: The primary reaction for their synthesis involves the oxidation of tertiary amines.
Reduction: These compounds can be reduced back to their corresponding amines under specific conditions.
Substitution: They can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is the most commonly used oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylamines and alkenes in the case of pyrolytic elimination .
Aplicaciones Científicas De Investigación
Amines, C12-18-alkyldimethyl, N-oxides have a wide range of applications in scientific research:
Chemistry: Used as surfactants and stabilizers in various chemical reactions.
Biology: Employed in cell lysis buffers and as detergents in protein purification processes.
Medicine: Investigated for their antimicrobial properties and potential use in disinfectants.
Industry: Widely used in the formulation of cleaning products, personal care items, and industrial cleaners
Mecanismo De Acción
The mechanism of action of Amines, C12-18-alkyldimethyl, N-oxides involves their ability to disrupt lipid membranes due to their amphoteric nature. This disruption leads to the breakdown of cell membranes in microorganisms, making them effective antimicrobial agents. The molecular targets include lipid bilayers and membrane proteins .
Comparación Con Compuestos Similares
Similar Compounds
Lauryldimethylamine oxide: Another commonly used amine oxide with similar surfactant properties.
Cocamidopropylamine oxide: Known for its use in personal care products.
Myristamine oxide: Used in various cleaning and personal care formulations.
Uniqueness
Amines, C12-18-alkyldimethyl, N-oxides are unique due to their broad range of alkyl chain lengths (C12-C18), which provides versatility in their applications. Their ability to function as both cationic and nonionic surfactants depending on the pH makes them highly adaptable for various uses .
Propiedades
Número CAS |
17373-30-7 |
|---|---|
Fórmula molecular |
C17H37NO |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
N,N-dimethylpentadecan-1-amine oxide |
InChI |
InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3 |
Clave InChI |
DLPZOAYAGDEIHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


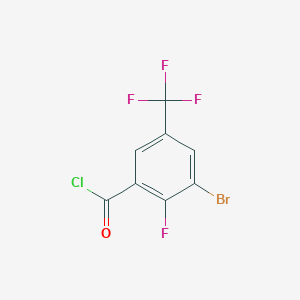

![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
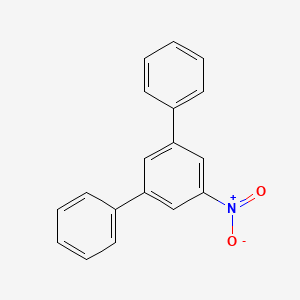

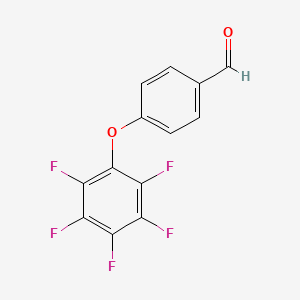

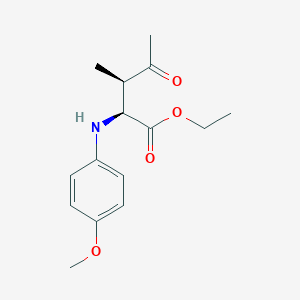
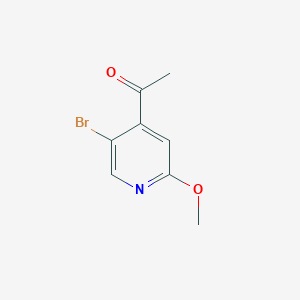
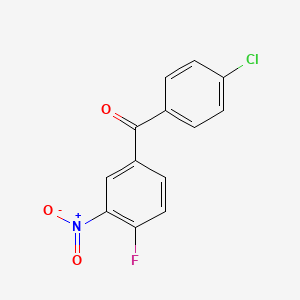

![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)
